molecular formula C7H9ClN2 B565803 1-(4-Chloropyridin-2-YL)-N-methylmethanamine CAS No. 881205-08-9

1-(4-Chloropyridin-2-YL)-N-methylmethanamine

Cat. No.: B565803
CAS No.: 881205-08-9
M. Wt: 156.613
InChI Key: IJVFBZXCXLCBFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chloropyridin-2-YL)-N-methylmethanamine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chlorinated pyridine ring attached to a methylated methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloropyridin-2-YL)-N-methylmethanamine typically involves the reaction of 4-chloropyridine with N-methylmethanamine under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the N-methylmethanamine, followed by nucleophilic substitution on the 4-chloropyridine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloropyridin-2-YL)-N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The chlorinated pyridine ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted pyridine derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide in an aprotic solvent like DMF.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

1-(4-Chloropyridin-2-YL)-N-methylmethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Chloropyridin-2-YL)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

  • 1-(4-Fluoropyridin-2-YL)-N-methylmethanamine
  • 1-(4-Bromopyridin-2-YL)-N-methylmethanamine
  • 1-(4-Iodopyridin-2-YL)-N-methylmethanamine

Comparison: 1-(4-Chloropyridin-2-YL)-N-methylmethanamine is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties compared to its fluorinated, brominated, and iodinated analogs. The chlorine atom’s moderate electronegativity and size influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

1-(4-chloropyridin-2-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-9-5-7-4-6(8)2-3-10-7/h2-4,9H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVFBZXCXLCBFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC=CC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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